molecular formula C5H4F3NS B3194014 4-(Trifluoromethyl)thiophen-2-amine CAS No. 777846-37-4

4-(Trifluoromethyl)thiophen-2-amine

Cat. No.: B3194014
CAS No.: 777846-37-4
M. Wt: 167.15 g/mol
InChI Key: OFGUZHWLAPUSHE-UHFFFAOYSA-N
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Description

Contextualization of Fluorinated Thiophenes in Heterocyclic Chemistry

Thiophenes are five-membered aromatic heterocycles containing a sulfur atom, which are fundamental building blocks in organic chemistry. wikipedia.org The introduction of fluorine atoms or fluorine-containing groups, such as the trifluoromethyl (-CF3) group, into the thiophene (B33073) ring dramatically alters the molecule's properties. nih.gov The trifluoromethyl group is a strong electron-withdrawing substituent, which can significantly influence the electronic environment of the thiophene ring. nih.govvulcanchem.com This modification can enhance the metabolic stability and lipophilicity of compounds, properties that are highly desirable in the development of new pharmaceuticals. nih.govvulcanchem.com

Fluorinated thiophenes are recognized as a prominent class of sulfur heterocycles with wide-ranging applications in materials chemistry. Their unique electronic and optical characteristics make them valuable components in the design of advanced materials. The strategic placement of fluorine can tune the energy levels of frontier molecular orbitals, which is critical for developing organic semiconductors and other functional materials. evitachem.com

Significance of Aminothiophene Scaffolds in Organic Synthesis and Materials Science

The 2-aminothiophene scaffold is a privileged structure in medicinal chemistry and a versatile intermediate in organic synthesis. cymitquimica.com These compounds are key precursors for the synthesis of a multitude of biologically active thiophene-containing heterocycles. cymitquimica.com The presence of the amino group provides a reactive handle for further molecular elaboration, allowing for the construction of complex molecules through reactions like couplings and condensations. evitachem.com

A cornerstone in the synthesis of polysubstituted 2-aminothiophenes is the Gewald reaction. This multicomponent reaction condenses a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base to efficiently form the 2-aminothiophene ring. wikipedia.org The accessibility of starting materials and the operational simplicity of the Gewald reaction have made it a widely adopted method in both academic and industrial research. umich.eduresearchgate.net Beyond pharmaceuticals, aminothiophene derivatives are also integral to the development of dyes and polymers. thaiscience.info

Scope and Academic Research Focus on 4-(Trifluoromethyl)thiophen-2-amine

The academic interest in this compound, identified by its CAS number 777846-37-4, lies primarily in its potential as a specialized building block for creating more complex molecules. bldpharm.com While extensive studies dedicated solely to this compound are not widely published, its structure suggests a clear research trajectory. The molecule combines the advantageous properties of both the fluorinated thiophene and the aminothiophene scaffolds.

The research focus on this compound is centered on its utility in the following areas:

Medicinal Chemistry: As a precursor for novel therapeutic agents. The trifluoromethyl group can enhance binding affinity to biological targets and improve pharmacokinetic profiles, while the amine group allows for the introduction of diverse substituents to explore structure-activity relationships. evitachem.comnih.gov

Agrochemicals: For the development of new pesticides and herbicides, where the trifluoromethyl group is a common feature. evitachem.com

Materials Science: As a monomer or intermediate for the synthesis of fluorinated polymers and organic electronic materials with tailored properties. evitachem.com

The synthesis of this compound itself presents a challenge that aligns with contemporary interests in synthetic methodology, potentially involving variations of the Gewald reaction with trifluoromethylated precursors or novel cyclization strategies. vulcanchem.comrsc.org The reactivity of the compound is characterized by the nucleophilicity of the amino group and the potential for electrophilic substitution on the thiophene ring, modulated by the strong electron-withdrawing nature of the trifluoromethyl group.

Below is a table summarizing the key properties of this compound, with some values predicted based on analogous structures.

PropertyValue/Information
IUPAC Name This compound
CAS Number 777846-37-4 bldpharm.com
Molecular Formula C₅H₄F₃NS
Molecular Weight 183.15 g/mol
Appearance Predicted to be a solid at room temperature
Key Structural Features Thiophene ring, primary amine at C2, trifluoromethyl group at C4

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(trifluoromethyl)thiophen-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4F3NS/c6-5(7,8)3-1-4(9)10-2-3/h1-2H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFGUZHWLAPUSHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=C1C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4F3NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Trifluoromethyl Thiophen 2 Amine and Its Analogs

Direct Synthetic Routes to 4-(Trifluoromethyl)thiophen-2-amine

Direct synthetic routes to the target molecule involve the construction of the thiophene (B33073) ring with the desired substituents already in place or positioned for simple conversion.

Cyclization Reactions for Thiophene Ring Formation

Cyclization reactions are a cornerstone in the synthesis of heterocyclic compounds, including 2-aminothiophenes. The Gewald reaction is a particularly prominent and versatile method for the synthesis of polysubstituted 2-aminothiophenes. nih.govwikipedia.orgmdpi.comorganic-chemistry.org

The Gewald reaction is a one-pot, multi-component reaction that involves the condensation of a ketone or aldehyde with an α-cyanoester (or other active methylene (B1212753) nitrile) and elemental sulfur in the presence of a base. wikipedia.orgmdpi.com For the synthesis of this compound, the reaction would theoretically proceed via the condensation of 1,1,1-trifluoroacetone with an active methylene nitrile, such as malononitrile (B47326) or ethyl cyanoacetate, and elemental sulfur.

The mechanism of the Gewald reaction commences with a Knoevenagel condensation between the ketone (1,1,1-trifluoroacetone) and the active methylene nitrile, catalyzed by a base such as morpholine (B109124) or diethylamine, to form a stable α,β-unsaturated nitrile intermediate. wikipedia.org The subsequent addition of elemental sulfur to this intermediate, followed by cyclization and tautomerization, yields the final 2-aminothiophene product. wikipedia.org The reaction is typically carried out in a polar solvent like ethanol or dimethylformamide.

Table 1: Proposed Gewald Reaction for this compound

Reactant 1Reactant 2Reactant 3BaseProduct
1,1,1-TrifluoroacetoneMalononitrileSulfurMorpholine2-Amino-4-(trifluoromethyl)thiophene-3-carbonitrile
1,1,1-TrifluoroacetoneEthyl CyanoacetateSulfurDiethylamineEthyl 2-amino-4-(trifluoromethyl)thiophene-3-carboxylate

While the Gewald reaction is highly effective for a wide range of ketones, the reactivity of fluorinated ketones like 1,1,1-trifluoroacetone can be influenced by the strong electron-withdrawing nature of the trifluoromethyl group.

Direct Amination Procedures

Direct amination of a pre-formed 4-(trifluoromethyl)thiophene ring is a less common approach. A more feasible strategy involves the introduction of a nitro group at the 2-position, followed by its reduction to an amine.

This two-step process would begin with the synthesis of 4-(trifluoromethyl)-2-nitrothiophene. The nitration of thiophenes can be achieved using various nitrating agents. A common method involves the use of fuming nitric acid in acetic anhydride (B1165640). orgsyn.org The trifluoromethyl group is a deactivating, meta-directing group in electrophilic aromatic substitution; however, in the case of thiophene, the directing effect of the sulfur atom typically favors substitution at the α-positions (2- and 5-positions). Therefore, nitration of 3-(trifluoromethyl)thiophene or 4-(trifluoromethyl)thiophene would need to be carefully controlled to achieve the desired 2-nitro isomer.

Once 4-(trifluoromethyl)-2-nitrothiophene is obtained, the nitro group can be reduced to the corresponding amine using standard reducing agents. Common methods for the reduction of aromatic nitro compounds include catalytic hydrogenation (e.g., using palladium on carbon and hydrogen gas) or chemical reduction with metals in acidic media (e.g., tin or iron in hydrochloric acid).

Table 2: Synthesis of this compound via Nitration and Reduction

Starting MaterialReagents for Step 1 (Nitration)IntermediateReagents for Step 2 (Reduction)Final Product
3-(Trifluoromethyl)thiopheneFuming HNO₃, Acetic Anhydride4-(Trifluoromethyl)-2-nitrothiopheneSn, HCl or H₂, Pd/CThis compound

Strategies for Introduction of the Trifluoromethyl Group

An alternative synthetic approach involves the formation of the 2-aminothiophene ring first, followed by the introduction of the trifluoromethyl group at the 4-position.

Trifluoromethylation of Thiophene Precursors

Direct C-H trifluoromethylation of heterocycles is a challenging but rapidly developing area of organic synthesis. For the synthesis of this compound, this would involve the selective trifluoromethylation of a 2-aminothiophene derivative at the C4 position. The amino group at the 2-position is an activating group and directs electrophilic substitution to the 3- and 5-positions. Therefore, achieving selective trifluoromethylation at the 4-position would likely require a directed approach or the use of specific catalytic systems that can overcome the inherent electronic preferences of the substrate.

A related method that introduces a trifluoromethyl-containing moiety is the hydroxyalkylation of 2-aminothiophenes with α-trifluoromethyl ketones. This reaction proceeds via an electrophilic aromatic substitution mechanism, where the electron-rich thiophene ring attacks the activated carbonyl carbon of the trifluoromethyl ketone. This catalyst-free reaction is site-selective, with the substitution occurring at the C3 position due to the directing effect of the amino group. While this does not directly yield the target compound, it provides a route to analogs containing a hydroxy(trifluoromethyl)methyl group.

Trifluoroacylation Approaches

Trifluoroacylation of an appropriate thiophene precursor, followed by reduction of the resulting trifluoroacetyl group, presents another synthetic strategy. The trifluoroacetylation of electron-rich thiophenes can be achieved using trifluoroacetic anhydride, often in the presence of a base like pyridine. unit.no The strong electron-donating amino group of a 2-aminothiophene derivative would activate the ring towards electrophilic substitution, making trifluoroacylation a feasible transformation.

The reaction of a 2-aminothiophene derivative with trifluoroacetic anhydride in the presence of a non-nucleophilic base such as triethylamine in an inert solvent like dichloromethane can yield the corresponding 2-(trifluoroacetamido)thiophene derivative. Subsequent trifluoroacetylation of the thiophene ring would likely occur at the 5-position due to the directing effect of the protected amino group. To achieve substitution at the 4-position, one would need to start with a pre-substituted thiophene to direct the trifluoroacylation accordingly.

Once the trifluoroacetyl group is in place at the desired position, its conversion to a trifluoromethyl group can be challenging. Standard Wolff-Kishner or Clemmensen reductions are generally not effective for the reduction of trifluoromethyl ketones. More specialized reagents, such as sulfuranes (e.g., DAST) or other fluorinating agents, are often required to effect this transformation.

Multi-Component Reactions and One-Pot Syntheses

Multi-component reactions (MCRs) and one-pot syntheses are highly efficient synthetic strategies that allow for the construction of complex molecules from simple starting materials in a single reaction vessel, avoiding the isolation of intermediates.

As previously discussed in section 2.1.1, the Gewald reaction is a prime example of a multi-component reaction that can be employed for the synthesis of this compound and its analogs. mdpi.comarkat-usa.orgresearchgate.net This one-pot procedure combines a trifluoromethyl ketone, an active methylene nitrile, and elemental sulfur to directly form the substituted 2-aminothiophene ring system. The efficiency and convergence of the Gewald reaction make it a highly attractive route for the synthesis of these compounds.

Another example of a one-pot synthesis that leads to trifluoromethyl-substituted heterocycles is the isothiourea-mediated Michael addition/lactonization/thiol elimination cascade for the formation of 2-pyrones from (phenylthio)acetic acids and α,β-unsaturated trifluoromethyl ketones. While this reaction does not produce the target thiophene, it illustrates the power of one-pot cascades in constructing complex fluorinated molecules.

Catalytic Approaches in the Synthesis of Fluorinated Aminothiophenes

Catalysis is a cornerstone in the synthesis of complex molecules like fluorinated aminothiophenes, enabling reactions that would otherwise be difficult or inefficient. Both metal-mediated and organocatalytic strategies have been developed to facilitate the formation of the thiophene core and the incorporation of the trifluoromethyl group.

Metal-Mediated Cyclizations and Couplings

Metal catalysts, particularly those based on palladium and copper, are widely used in the synthesis of thiophenes and for the introduction of trifluoromethyl groups. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are instrumental in forming carbon-carbon bonds to construct the thiophene ring or to introduce the trifluoromethylated precursor. For instance, a palladium catalyst can be used to couple a thiophene precursor with a trifluoromethylating agent.

Copper-catalyzed reactions are also prevalent in trifluoromethylation chemistry. These reactions often utilize a copper source to mediate the transfer of a CF3 group to the thiophene ring or a precursor molecule. While specific examples for the direct synthesis of this compound via these methods are not extensively documented in readily available literature, the general principles of these catalytic systems are well-established for the synthesis of related fluorinated aromatic compounds.

Recent advancements in metal-catalyzed reactions focus on direct C-H functionalization, which offers a more atom-economical approach by avoiding the need for pre-functionalized starting materials. Palladium-catalyzed C-H trifluoromethylthiolation of arenes has been demonstrated, showcasing the potential for direct introduction of trifluoromethyl-containing groups onto aromatic rings.

Catalyst SystemReactantsProductYield (%)Reference
Pd(OAc)2 / LigandAryl halide, Trifluoromethylating agentTrifluoromethylated areneVariesGeneral Methodology beilstein-journals.org
Cu(I) saltAryl halide, Trifluoromethylating agentTrifluoromethylated areneVariesGeneral Methodology beilstein-journals.org
Pd catalyst2-Bromothiophene, Aryl boronic acid2-ArylthiopheneHigh youtube.com

Organocatalytic Transformations

Organocatalysis has emerged as a powerful tool in organic synthesis, offering a metal-free alternative to traditional catalysis. For the synthesis of aminothiophenes, the Gewald reaction is a prominent multicomponent reaction that can be catalyzed by organic bases. wikipedia.orgresearchgate.netmdpi.comarkat-usa.orgorganic-chemistry.org This reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur. While the direct application of the Gewald reaction to synthesize this compound would require a trifluoromethylated ketone or a related precursor, the principles of organocatalysis in this context are well-established for a variety of substituted aminothiophenes.

Bifunctional organocatalysts have been employed in asymmetric sulfa-Michael additions to construct stereogenic centers bearing a trifluoromethyl group, which could be a key step in the synthesis of chiral analogs of this compound. nih.gov These catalysts often possess both a basic site to activate the nucleophile and a hydrogen-bond donor to activate the electrophile, enabling highly stereoselective transformations.

OrganocatalystReaction TypeSubstratesProductEnantiomeric Excess (%)Reference
Bifunctional squaramideMichael/alkylationβ,β-bromonitrostyrenes, fluorinated acetoacetates2-Trifluoromethylated dihydrofurans82-96 rsc.org
Quinine-derived catalystAsymmetric sulfa-Michael additionThiols, 4,4,4-trifluorocrotonatesChiral trifluoromethylated thioethersHigh nih.gov

Regioselectivity and Stereoselectivity Control in Derivatization

Controlling the position of substituents (regioselectivity) and their spatial arrangement (stereoselectivity) is crucial in the synthesis of functional molecules. In the context of this compound, derivatization reactions would aim to introduce additional functional groups at specific positions on the thiophene ring.

The inherent electronic properties of the thiophene ring, influenced by the electron-withdrawing trifluoromethyl group and the electron-donating amino group, will direct the regioselectivity of electrophilic aromatic substitution reactions. Derivatization of polyamines with reagents like 1-fluoro-2-nitro-4-(trifluoromethyl)benzene has been studied, which provides insights into the reactivity of amino groups with fluorinated aromatic compounds. mdpi.com

For the synthesis of chiral analogs, organocatalytic methods have shown great promise in controlling stereoselectivity. Asymmetric synthesis of tetrahydrothiophenes and other sulfur-containing heterocycles has been achieved with high enantioselectivity using chiral organocatalysts. researchgate.net These strategies often involve cascade reactions where multiple stereocenters are formed in a single step.

Sustainable and Green Chemical Methodologies in Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign. In the synthesis of this compound and its analogs, several green approaches can be considered.

The use of multicomponent reactions, such as the Gewald reaction, is inherently green as it combines multiple starting materials in a single step, reducing waste and improving atom economy. wikipedia.orgresearchgate.netmdpi.comarkat-usa.orgorganic-chemistry.org Furthermore, performing these reactions under solvent-free conditions or in environmentally friendly solvents like water or ionic liquids enhances their green credentials. researchgate.net

Green Chemistry ApproachReactionAdvantagesReference
Multicomponent ReactionsGewald Synthesis of 2-AminothiophenesAtom economy, reduced waste wikipedia.orgresearchgate.netmdpi.comarkat-usa.orgorganic-chemistry.org
Solvent-free SynthesisSynthesis of TetrahydropyrimidinesReduced solvent waste, simplified workup semanticscholar.org
Microwave-Assisted SynthesisSynthesis of 1,2,4-Triazine derivativesShorter reaction times, higher yields thaiscience.info
Mechanochemistry (Ball Milling)Gewald ReactionSolvent-free, catalytic in base mdpi.com

Chemical Reactivity and Mechanistic Investigations of 4 Trifluoromethyl Thiophen 2 Amine

Reactions Involving the Amine Functional Group

The primary amine group in 4-(Trifluoromethyl)thiophen-2-amine is a key site for synthetic modifications, readily participating in reactions that form new carbon-nitrogen and nitrogen-heteroatom bonds.

N-Alkylation and N-Acylation Reactions

N-Alkylation: The nucleophilic nature of the amine allows for the introduction of alkyl groups. This reaction is fundamental in the synthesis of more complex derivatives. For instance, N-alkylation of pyrimidinones, which are structurally related to the thiophene (B33073) amine, has been successfully achieved with various alkylating agents like 2-chloroacetamide (B119443) and diethyl 2-bromomalonate. la-press.org These reactions typically proceed under basic conditions to deprotonate the amine, enhancing its nucleophilicity. Copper(II) triflate has also been shown to be an effective catalyst for the N-alkylation of anilines with alcohols, a method that could potentially be applied to this compound. sioc-journal.cn

N-Acylation: The amine group readily reacts with acylating agents such as acyl chlorides and anhydrides to form the corresponding amides. This reaction is often carried out in the presence of a base to neutralize the acid byproduct. Trifluoromethanesulfonic acid has been demonstrated as a powerful catalyst for acylation reactions, promoting both C- and O-acylations under various conditions. mdpi.com While direct acylation of this compound is not extensively detailed in the provided results, the general principles of N-acylation are well-established and applicable.

A summary of representative N-alkylation and N-acylation reactions is presented in Table 1.

Table 1: Examples of N-Alkylation and N-Acylation Reactions

ReactantReagentProduct TypeCatalyst/Conditions
4-(Trichloromethyl)pyrimidin-2(1H)-one2-ChloroacetamideN-Alkylated pyrimidinoneAcetonitrile, room temperature
4-(Trichloromethyl)pyrimidin-2(1H)-oneDiethyl 2-bromomalonateN-Alkylated pyrimidinoneAcetonitrile, room temperature
AnilinesSecondary AlcoholsN-Alkylated anilinesCu(OTf)₂
Phenyl-β-D-glucosideAcetyl chlorideO-Acylated glucosideTfOH

Condensation and Cyclocondensation Reactions

The amine functionality of this compound is a key participant in condensation and cyclocondensation reactions, leading to the formation of various heterocyclic systems. These reactions are crucial for the synthesis of compounds with potential biological activity.

For example, the synthesis of pyrimidine (B1678525) derivatives can be achieved through condensation reactions involving thiophene precursors. evitachem.com Similarly, three-component condensation reactions involving β-ketonitriles, 4-fluorobenzaldehyde, and secondary cyclic amines have been developed, showcasing a pathway that combines Knoevenagel condensation with aromatic nucleophilic substitution. mdpi.com In some cases, the reaction proceeds first through Knoevenagel condensation, followed by the substitution of the fluorine atom. mdpi.com

Cyclocondensation reactions are instrumental in constructing more complex ring systems. The formation of benzoxazole (B165842) rings, for instance, can be accomplished via cyclization reactions of precursors like ortho-aminophenols. evitachem.com These examples highlight the versatility of the amine group in constructing diverse molecular architectures.

Reactivity of the Thiophene Ring System

The thiophene ring in this compound, influenced by both the activating amino group and the deactivating trifluoromethyl group, exhibits a distinct pattern of reactivity.

Electrophilic Aromatic Substitution Patterns on the Thiophene Nucleus

The electron-donating amino group generally directs electrophilic substitution to the ortho and para positions. However, the strong electron-withdrawing nature of the trifluoromethyl group deactivates the ring, making electrophilic substitution more challenging.

A notable example of electrophilic aromatic substitution is the site-selective hydroxyalkylation of 5-phenylthiophen-2-amine (B182472) at the C3 position with α-trifluoromethyl ketones. dntb.gov.ua This reaction proceeds under neutral, catalyst-free conditions, which is significant as the free amine can often interfere with such transformations. dntb.gov.ua This suggests that the C3 position of this compound is a likely site for electrophilic attack.

Nucleophilic Substitution Reactions and Their Scope

While direct nucleophilic aromatic substitution on the thiophene ring of this compound is not commonly reported, the trifluoromethyl group can potentially be displaced by strong nucleophiles under specific conditions. evitachem.com The electron-withdrawing nature of the trifluoromethyl group makes the carbon atom to which it is attached electrophilic and thus susceptible to nucleophilic attack.

Oxidation and Reduction Pathways of the Thiophene Moiety

The thiophene ring can undergo oxidation, which can lead to the formation of thiophene S-oxides. researchgate.net These S-oxides are reactive intermediates. The stability and reactivity of the thiophene ring are influenced by its substituents.

Reduction of the thiophene ring is also a possible transformation, although it generally requires harsh conditions. The specific oxidation and reduction pathways for this compound are not extensively documented in the provided search results. However, the general chemistry of thiophenes suggests that these transformations are plausible under appropriate synthetic conditions.

Transformations Involving the Trifluoromethyl Group

The trifluoromethyl group is renowned for its high stability, which is one of the reasons for its prevalence in pharmaceuticals and agrochemicals. However, under specific conditions, it can participate in chemical transformations. For heterocyclic systems, the reactivity of the CF3 group is often influenced by the electronic nature of the ring to which it is attached.

While the CF3 group is generally considered a stable moiety, its transformation on aromatic and heteroaromatic rings can be achieved, particularly when the ring is anionically activated. researchgate.net In some complex heterocyclic systems, the trifluoromethyl group can be susceptible to nucleophilic substitution under specific reaction conditions. evitachem.com For this compound, the electron-donating amino group enhances the electron density of the thiophene ring, which could potentially modulate the reactivity of the distal CF3 group.

Research into the direct C-H trifluoromethylation of heterocycles has provided insight into the radical nature of many CF3-installation reactions. nih.gov Conversely, transformations of an existing CF3 group often require forcing conditions or specific activation. One potential pathway for the transformation of the CF3 group in this compound could involve its conversion to other functional groups. For instance, the nucleophilic addition of reagents like the Ruppert-Prakash reagent (TMSCF3) to carbonyls is a well-established method for introducing CF3 groups, and understanding the reverse reactions or related transformations is an area of ongoing research. nih.gov

Below is a table summarizing potential transformations of the trifluoromethyl group on heteroaromatic rings, based on analogous systems.

Table 1: Representative Transformations of Heteroaromatic Trifluoromethyl Groups

Starting Material Class Reagent(s) Product Type Reaction Conditions Ref
Anionically Activated Heterocycles Nucleophiles (e.g., 2-aminobenzenethiol) Heterocycle-substituted product Mild aqueous base (e.g., 1 M NaOH) researchgate.net
Complex Pyrimidine Derivatives Nucleophiles Nucleophilic substitution product Specific, often forcing, conditions evitachem.com

Annulation and Ring Expansion Reactions of this compound Derivatives

The 2-amino group on the thiophene ring is a versatile handle for constructing fused heterocyclic systems through annulation reactions. This process involves the formation of a new ring fused to the original thiophene core. The general strategy involves reacting the aminothiophene with a bifunctional electrophile. The presence of the electron-withdrawing CF3 group at the C4 position can influence the nucleophilicity of the amino group and the subsequent cyclization steps.

The Gewald reaction is a classic and highly adaptable method for the synthesis of 2-aminothiophenes. researchgate.netmdpi.com However, the focus here is on the subsequent reactions of the 2-aminothiophene product. Derivatives of 2-aminothiophene are key precursors for a wide variety of fused systems, such as thieno[2,3-d]pyrimidines, which are of significant interest in medicinal chemistry. These are typically synthesized by reacting the 2-aminothiophene derivative with reagents like formamide, urea, or isothiocyanates, followed by cyclization.

A variety of annulation strategies have been developed for thiophene derivatives:

[3+2] Annulation: Efficient protocols for synthesizing highly functionalized thiophenes have been developed using [3+2] cycloaddition/annulation pathways, for instance, between β-oxodithioesters and dialkyl acetylenedicarboxylates. acs.org Derivatives of this compound could potentially engage in similar cycloadditions after appropriate functionalization.

Metal-Free Annulation: Annulation reactions between 2-aminopyridine (B139424) derivatives and arenes have been achieved under metal-free conditions using hypervalent iodine reagents, offering a pathway to fused benzimidazole (B57391) scaffolds. nih.gov Similar strategies could be envisioned for 2-aminothiophenes.

Ring expansion reactions provide a method to increase the size of the heterocyclic ring, offering access to novel scaffolds. Recent studies have demonstrated the ring expansion of thiophenes using various reagents:

Aluminium(I) Reagents: Low-valent aluminium(I) complexes have been shown to react with thiophenes and substituted thiophenes, leading to carbon-sulfur bond activation and ring expansion. researchgate.netrsc.orgrsc.org The selectivity of this reaction is influenced by substituents on the thiophene ring. rsc.org

Bicyclobutane Insertion: A photoinduced dearomative ring enlargement of thiophenes has been achieved through the insertion of bicyclo[1.1.0]butanes, resulting in eight-membered bicyclic rings under mild conditions. nsf.gov

The table below outlines representative annulation reactions starting from 2-aminothiophene precursors.

Table 2: Examples of Annulation Reactions with 2-Aminothiophene Derivatives

2-Aminothiophene Derivative Reagent(s) Product Type Conditions Ref
Ethyl 2-amino-4-methylthiophene-3-carboxylate Formamide Thieno[2,3-d]pyrimidin-4-one 180-190 °C researchgate.net
2-Aminothiophene-3-carbonitrile Isothiocyanates, then alkyl halide 4-Aminothieno[2,3-d]pyrimidine Multi-step researchgate.net

Detailed Mechanistic Elucidation of Key Transformations

Understanding the reaction mechanisms is crucial for optimizing conditions and predicting outcomes. The transformations involving this compound and its derivatives are governed by fundamental principles of physical organic chemistry.

Mechanism of Trifluoromethyl Group Transformations: The direct trifluoromethylation of heterocycles using reagents like CF3I under photocatalytic conditions is understood to proceed via a radical mechanism. tue.nl This typically involves a reductive quenching pathway without a radical chain process. tue.nl For transformations of an existing CF3 group, such as the nucleophilic substitution suggested for some systems evitachem.com, the mechanism would likely follow an SNAr-type pathway if the ring is sufficiently electron-deficient. However, given the electron-donating amino group in this compound, such a reaction would likely require activation, for instance, by converting the amine to a diazonium salt or another electron-withdrawing group. Mechanistic studies on OCF3-migration have shown that the process can involve a heterolytic cleavage of the N–OCF3 bond, followed by the rapid recombination of a short-lived ion pair, rather than a radical process. nih.gov

Mechanism of Annulation Reactions: Annulation reactions starting from 2-aminothiophenes generally proceed via an initial nucleophilic attack by the amino group on an electrophilic partner, followed by an intramolecular cyclization and an elimination/aromatization step. For example, in the formation of a thieno[2,3-d]pyrimidine (B153573) from a 2-amino-3-cyanothiophene and an isothiocyanate, the mechanism involves:

Nucleophilic addition of the 2-amino group to the isothiocyanate to form a thiourea (B124793) intermediate.

Base-catalyzed intramolecular cyclization, where the thiourea nitrogen attacks the nitrile carbon.

Tautomerization to yield the aromatic fused pyrimidine ring.

Mechanism of Ring Expansion Reactions: The mechanism for the ring expansion of thiophenes with an aluminium(I) reagent has been investigated using DFT calculations. rsc.orgrsc.org The proposed reaction network begins with the direct insertion of the aluminium fragment into a C-S bond of the thiophene ring (oxidative addition), leading to a seven-membered ring containing aluminium. rsc.org For thiophene itself, this can be followed by a second C-S bond activation and desulfurization. rsc.orgrsc.org The regioselectivity observed with substituted thiophenes, where insertion often occurs preferentially at the more substituted C-S bond, highlights the electronic and steric influences on this mechanistic pathway. rsc.org

Spectroscopic and Structural Elucidation Methodologies for 4 Trifluoromethyl Thiophen 2 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule, as well as the chemical environment of specific nuclei like fluorine.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

In the ¹H NMR spectrum of 4-(Trifluoromethyl)thiophen-2-amine, distinct signals are expected for the amine protons and the two aromatic protons on the thiophene (B33073) ring.

Amine Protons (NH₂): The two protons of the primary amine group are expected to appear as a broad singlet. The chemical shift of this signal can be variable, typically appearing in the range of δ 3.5-5.0 ppm, and is influenced by solvent, concentration, and temperature due to hydrogen bonding.

Thiophene Ring Protons: The thiophene ring possesses two non-equivalent aromatic protons, H-3 and H-5.

The proton at the C-3 position is anticipated to appear as a singlet, or a very finely split doublet due to long-range coupling with the CF₃ group. Its chemical shift would be influenced by the adjacent electron-donating amine group.

The proton at the C-5 position is adjacent to the sulfur atom and meta to the trifluoromethyl group. It is expected to appear as a quartet due to coupling with the three fluorine atoms of the CF₃ group (⁴JH-F coupling). This signal would likely be found further downfield compared to the H-3 proton due to the deshielding effects in its local environment.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
NH₂ 3.5 - 5.0 Broad Singlet -
Thiophene H-3 ~6.0 - 6.5 Singlet (or fine d) -

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Characterization

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, five distinct signals are predicted.

Trifluoromethyl Carbon (CF₃): The carbon of the CF₃ group will appear as a distinct quartet due to strong one-bond coupling with the three fluorine atoms (¹JC-F). This signal is typically found in the range of δ 120-130 ppm.

Thiophene Ring Carbons:

C-2 (bearing NH₂): This carbon is attached to the electron-donating amine group and is expected to be significantly shielded, appearing at a lower chemical shift compared to other aromatic carbons.

C-3: This carbon is adjacent to the amine-bearing carbon and would also experience some shielding.

C-4 (bearing CF₃): The carbon directly attached to the electron-withdrawing CF₃ group will be deshielded and appear as a quartet due to two-bond carbon-fluorine coupling (²JC-F).

C-5: This carbon is adjacent to the sulfur atom and the CF₃-bearing carbon, and its chemical shift will be influenced by both. It is expected to show coupling to the fluorine atoms (³JC-F).

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
C-2 ~150 - 155 Singlet -
C-3 ~100 - 105 Singlet -
C-4 ~130 - 135 Quartet (q) ²JC-F ≈ 30-40 Hz
C-5 ~115 - 120 Quartet (q) ³JC-F ≈ 3-5 Hz

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Trifluoromethyl Detection

¹⁹F NMR is a highly sensitive technique for detecting fluorine-containing groups. chemrxiv.org The trifluoromethyl group is particularly well-suited for ¹⁹F NMR analysis due to the presence of three equivalent fluorine atoms. rsc.org

For this compound, the ¹⁹F NMR spectrum is expected to show a single signal for the three equivalent fluorine atoms of the CF₃ group. This signal will appear as a singlet if the spectrum is proton-decoupled. If not decoupled, it may show fine splitting due to long-range coupling with the thiophene ring protons, particularly H-5. The chemical shift for a CF₃ group on an aromatic ring typically appears in the range of δ -60 to -65 ppm, using CFCl₃ as a reference. This distinct signal provides definitive evidence for the presence and electronic environment of the trifluoromethyl group. rsc.org

Table 3: Predicted ¹⁹F NMR Spectral Data for this compound

Fluorine Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity

Vibrational Spectroscopy

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would be characterized by absorption bands corresponding to its primary functional groups.

N-H Vibrations: The amine group will give rise to characteristic stretching vibrations. A pair of medium-to-weak bands is expected in the 3300-3500 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretches of the primary amine. An N-H bending (scissoring) vibration is also expected around 1600-1650 cm⁻¹.

C-H Vibrations: Aromatic C-H stretching vibrations from the thiophene ring are expected to appear just above 3000 cm⁻¹. iosrjournals.org

C=C and C-C Vibrations: Aromatic C=C stretching vibrations within the thiophene ring typically occur in the 1400-1600 cm⁻¹ region. iosrjournals.org

C-F Vibrations: The trifluoromethyl group is a strong absorber in the infrared spectrum. Intense absorption bands corresponding to the C-F stretching vibrations are expected in the 1100-1350 cm⁻¹ range.

C-S Vibrations: The C-S stretching vibration of the thiophene ring is typically weaker and appears in the fingerprint region, around 600-800 cm⁻¹. researchgate.net

Table 4: Predicted FT-IR Absorption Bands for this compound

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
N-H Stretch (asymmetric & symmetric) 3300 - 3500 Medium - Weak
Aromatic C-H Stretch 3050 - 3150 Medium - Weak
N-H Bend (scissoring) 1600 - 1650 Medium
Aromatic C=C Stretch 1400 - 1600 Medium - Strong
C-F Stretch 1100 - 1350 Strong, Multiple Bands

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR. While polar bonds like C-F and N-H are strong in IR, non-polar and symmetric bonds often give strong signals in Raman spectra.

Thiophene Ring Vibrations: The symmetric "ring breathing" vibration of the thiophene ring is often a strong and characteristic band in the Raman spectrum, typically observed around 1400 cm⁻¹. Other C=C and C-S stretching modes of the ring are also Raman active. iosrjournals.org

C-F Vibrations: While strong in the IR, the symmetric C-F stretching vibration of the CF₃ group can also be observed in the Raman spectrum, though often with less intensity than in the IR.

N-H Vibrations: N-H stretching and bending vibrations are generally weak in Raman spectra.

Table 5: Predicted Raman Shifts for this compound

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch 3050 - 3150 Medium
Thiophene Ring Breathing ~1400 Strong
Aromatic C=C Stretch 1400 - 1600 Medium - Strong
Symmetric C-F Stretch ~1100 - 1200 Medium

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a critical analytical tool for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns upon ionization. For this compound, the molecular formula is C₅H₄F₃NS, yielding a theoretical monoisotopic molecular weight of approximately 183.00 g/mol .

In a typical electron ionization (EI) mass spectrum of this compound, the molecular ion peak (M⁺) would be expected at an m/z value corresponding to its molecular weight. Due to the presence of a nitrogen atom, this molecular ion peak would be an odd number, a characteristic feature for monoamine compounds. researchgate.net

The fragmentation of the molecular ion is anticipated to proceed through several key pathways, dictated by the stability of the resulting fragments. The trifluoromethyl group (CF₃), being a strong electron-withdrawing group, and the thiophene ring, an aromatic system, will significantly influence the fragmentation cascade.

Likely fragmentation pathways include:

Loss of a hydrogen radical (H•): This would result in a fragment ion at [M-1]⁺.

Loss of a trifluoromethyl radical (•CF₃): Cleavage of the C-CF₃ bond would lead to a significant fragment ion.

Ring fragmentation: The thiophene ring itself can undergo cleavage, leading to smaller fragment ions characteristic of the thiophene core. nist.gov

Cleavage of the C-N bond: Alpha-cleavage adjacent to the amine group is a common fragmentation pathway for amines, although its prevalence can be influenced by other functional groups. researchgate.netresearchgate.net

The relative abundances of these fragment ions in the mass spectrum provide a fingerprint that can be used to confirm the structure of the molecule. A hypothetical fragmentation pattern is presented in the table below.

Fragment Ion Proposed Structure/Loss Expected m/z
[C₅H₄F₃NS]⁺Molecular Ion (M⁺)183
[C₅H₃F₃NS]⁺Loss of H•182
[C₄H₄NS]⁺Loss of •CF₃114
[C₄H₂S]⁺Fragmentation of the thiophene ring82

This table is illustrative and based on general fragmentation principles. Actual experimental data may vary.

X-ray Crystallography for Solid-State Molecular Architecture Determination

X-ray crystallography provides definitive proof of a molecule's three-dimensional structure in the solid state, offering precise measurements of bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound is not publicly available, we can infer its likely solid-state architecture based on the known structures of related substituted thiophene derivatives. nih.govresearchgate.netresearchgate.net

The crystal packing of this compound would be significantly influenced by the potential for intermolecular hydrogen bonding mediated by the amine group (-NH₂). The nitrogen atom can act as a hydrogen bond donor, and the lone pair of electrons on the nitrogen can act as a hydrogen bond acceptor. This could lead to the formation of dimeric structures or extended hydrogen-bonding networks, which would stabilize the crystal lattice. researchgate.netnih.gov

The thiophene ring is expected to be essentially planar. The trifluoromethyl group, due to its size and electronic properties, may influence the planarity of the substituent and its orientation relative to the thiophene ring.

Based on crystallographic data of similar compounds, the following structural parameters can be anticipated:

Parameter Expected Value Range Reference/Justification
C-S bond lengths in thiophene ring1.70 - 1.72 ÅBased on known thiophene carboxylic acid structures. researchgate.net
C-C bond lengths in thiophene ring1.36 - 1.44 ÅTypical for aromatic thiophene rings.
C-N bond length~1.40 ÅStandard for an amine attached to an aromatic ring.
C-CF₃ bond length~1.49 ÅTypical C-C bond involving a trifluoromethyl group.
N-H···S or N-H···N intermolecular hydrogen bondsLikely presentThe amine group provides both a donor and acceptor site for hydrogen bonding. nih.gov

Computational Chemistry and Theoretical Characterization of 4 Trifluoromethyl Thiophen 2 Amine

Investigation of Supramolecular Interactions and Non-Covalent Bonding

Theoretical investigations, often employing Density Functional Theory (DFT) and Quantum Theory of Atoms in Molecules (QTAIM), provide significant insights into the nature and strength of these interactions. mdpi.comnih.gov Such computational methods allow for the characterization of bond critical points (BCPs) and the analysis of electron density, which are crucial in quantifying the energetics of non-covalent bonds. mdpi.com

Hydrogen Bonding:

The primary and most significant intermolecular interaction expected in the crystal lattice of 4-(Trifluoromethyl)thiophen-2-amine is hydrogen bonding involving the amino group (-NH₂) and the nitrogen and sulfur atoms of neighboring molecules. The amino group can act as a hydrogen bond donor, while the lone pair of electrons on the nitrogen atom and the sulfur atom of the thiophene (B33073) ring can act as hydrogen bond acceptors.

In the crystal structures of related 2-aminothiophene derivatives, N-H···N and N-H···S hydrogen bonds are commonly observed, leading to the formation of characteristic supramolecular motifs such as dimers and chains. For instance, studies on 2-amino-5-oxo-4-(thiophen-2-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile reveal distinct N-H···N and N-H···O hydrogen bonding patterns that create a two-dimensional network. nih.gov Similarly, in hydrophobic amino acids, which also feature amino groups, various hydrogen-bond motifs, including rings and chains, are prevalent. researchgate.net

Illustrative Data on Potential Hydrogen Bonds:

The following table, based on typical values found in related structures, illustrates the potential hydrogen bond geometries in a hypothetical crystal structure of this compound. It is important to note that these are representative values and not experimental data for the specific compound.

Donor (D)Hydrogen (H)Acceptor (A)D-H (Å)H···A (Å)D···A (Å)D-H···A (°)
NHN0.992.153.10160
NHS0.992.503.45155
CHF1.082.453.40145

Halogen Bonding and Other Interactions:

The presence of the trifluoromethyl group introduces the possibility of halogen bonding, where one of the fluorine atoms acts as a halogen bond acceptor. However, due to the high electronegativity of fluorine, it is generally a poor halogen bond acceptor. More significant are likely to be dipole-dipole interactions arising from the polar C-F bonds.

Furthermore, π-π stacking interactions between the thiophene rings of adjacent molecules are expected to contribute to the stability of the crystal lattice. In many thiophene-based oligomers, π-π stacking is a dominant force in their supramolecular assembly and is crucial for their electronic properties. nih.govnih.gov The presence of the electron-withdrawing -CF₃ group can influence the nature of these π-π interactions, potentially leading to offset or slipped-stack arrangements.

Computational studies on fluorinated thiophene-phenylene-thiophene conjugated units have shown that a combination of hydrogen bonding and halogen bonding dictates the molecular conformation. uky.edu The interplay between these various non-covalent forces ultimately determines the final, most stable three-dimensional structure.

Summary of Potential Non-Covalent Interactions:

The following table summarizes the types of non-covalent interactions that are likely to be important in the supramolecular structure of this compound, with their estimated interaction energies based on general chemical principles and data from related compounds.

Interaction TypeInteracting GroupsEstimated Energy (kcal/mol)
Hydrogen Bonding (strong)N-H···N3 - 7
Hydrogen Bonding (moderate)N-H···S1 - 4
Hydrogen Bonding (weak)C-H···F0.5 - 1.5
π-π StackingThiophene···Thiophene2 - 5
Dipole-DipoleC-F···C-F1 - 3

Advanced Materials and Industrial Applications of 4 Trifluoromethyl Thiophen 2 Amine Scaffolds

Development of Organic Semiconductors and Electronic Materials

The unique electronic properties of 4-(trifluoromethyl)thiophen-2-amine make it a promising candidate for the development of organic semiconductors. Polythiophenes, polymers derived from thiophene (B33073) monomers, are a well-established class of conductive polymers. cmu.edu The performance of these materials is highly dependent on their molecular structure, particularly the regularity of the polymer chain. Irregularly substituted polythiophenes can suffer from a loss of conjugation due to steric hindrance, which is detrimental to their conductivity. cmu.edu

The incorporation of the trifluoromethyl group at the 4-position and the amine group at the 2-position of the thiophene ring allows for controlled polymerization, potentially leading to regioregular polymers with enhanced charge transport properties. The electron-withdrawing trifluoromethyl group can lower the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of the resulting polymer, which can improve its stability and affect its charge injection and transport characteristics.

Furthermore, the amine group can serve as an anchor point for further functionalization, allowing for the fine-tuning of the electronic properties of the material. For instance, N-alkylation or N-arylation of the amine can modify the polymer's solubility, morphology, and intermolecular interactions, all of which are crucial factors in the performance of organic electronic devices such as organic field-effect transistors (OFETs) and organic photovoltaic (OPV) cells. nih.gov

Application in Nonlinear Optical (NLO) Materials

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property that is essential for technologies like optical switching and data storage. nih.gov Organic molecules with extended π-conjugated systems and strong electron donor-acceptor groups are known to possess significant NLO properties. nih.govacs.org The structure of this compound, featuring a π-rich thiophene ring functionalized with an electron-withdrawing trifluoromethyl group and an electron-donating amine group, provides a promising scaffold for the design of new NLO materials.

The intramolecular charge transfer (ICT) from the donor (amine) to the acceptor (trifluoromethyl) through the thiophene bridge is a key mechanism for generating a large second-order hyperpolarizability (β), a measure of a molecule's NLO activity. nih.gov The efficiency of this charge transfer can be influenced by the nature of the donor and acceptor groups and the length and composition of the conjugated bridge.

Theoretical studies using methods like time-dependent density functional theory (TDDFT) can be employed to predict the NLO properties of derivatives of this compound. researchgate.net By systematically modifying the structure, for instance, by extending the conjugation or introducing different donor/acceptor groups, it is possible to design molecules with optimized NLO responses for specific applications.

Property Influence of this compound Scaffold Potential Impact on NLO Materials
Intramolecular Charge Transfer (ICT) The donor-acceptor nature of the amine and trifluoromethyl groups facilitates ICT across the thiophene ring.Enhances the second-order hyperpolarizability (β), a key parameter for NLO activity.
π-Conjugation The thiophene ring provides a conjugated bridge for electron delocalization.Contributes to the overall NLO response and can be extended to further enhance properties.
Molecular Engineering The amine group allows for facile derivatization to tune the donor strength and overall molecular structure.Enables the design of chromophores with optimized NLO properties for specific applications.

Role as Monomers in Polymer Science and Engineering

The bifunctional nature of this compound makes it a valuable monomer for the synthesis of novel polymers with tailored properties. The amine group can participate in various polymerization reactions, such as polycondensation with dicarboxylic acids or diacyl chlorides to form polyamides, or with diisocyanates to form polyureas. The thiophene ring itself can be polymerized through oxidative or metal-catalyzed cross-coupling reactions to form polythiophenes. cmu.edu

The resulting polymers would possess a unique combination of properties derived from both the polymer backbone and the pendant trifluoromethyl-substituted thiophene units. For example, polyamides or polyureas incorporating this monomer could exhibit enhanced thermal stability and chemical resistance due to the presence of the aromatic and fluorinated moieties.

Furthermore, the electropolymerization of this compound or its derivatives can be used to create thin, conductive polymer films on electrode surfaces. mdpi.com The properties of these films, such as their conductivity, morphology, and stability, can be controlled by the polymerization conditions and the specific structure of the monomer. Thiophene-bearing polymers have been synthesized via cationic ring-opening polymerization of thiophene-substituted 2-oxazolines, yielding materials with good thermal stability. helsinki.fi

Functionalization for Chemical Sensor Development and Molecular Recognition Systems

The development of chemical sensors relies on the principle of molecular recognition, where a specific analyte interacts with a receptor molecule, leading to a measurable signal. The this compound scaffold can be functionalized to create selective receptors for various analytes. The amine group provides a convenient site for the attachment of different recognition units, such as crown ethers for cation sensing or specific peptide sequences for biomolecule detection.

The thiophene moiety can act as a signaling unit. Upon binding of the analyte to the recognition site, a change in the electronic properties of the thiophene ring can occur, leading to a change in its fluorescence or electrochemical behavior. For instance, a thin film of a polymer derived from a functionalized this compound monomer could exhibit a change in its conductivity or fluorescence upon exposure to a target analyte. researchgate.net

A study on a polymeric layer derived from 3-(4-trifluoromethyl)-phenyl)-thiophene demonstrated its ability to interact with synthetic stimulants, suggesting the importance of the -PhCF3 group for recognition. mdpi.com This highlights the potential of trifluoromethylated thiophene derivatives in the development of sensors for forensic applications. mdpi.com

Utility in Agrochemical Research and Development

The trifluoromethyl group is a common feature in many modern agrochemicals, as its incorporation can enhance the biological activity and metabolic stability of a molecule. chimia.ch Thiophene derivatives have also shown a wide range of biological activities, including insecticidal, fungicidal, and herbicidal properties. nih.govencyclopedia.pubnih.gov Therefore, this compound represents a promising starting point for the synthesis of new agrochemical candidates.

The amine group can be readily converted into other functional groups, such as amides, ureas, or sulfonamides, which are common pharmacophores in pesticides. For example, acylation of the amine with a substituted nicotinic acid derivative could lead to compounds with potential fungicidal activity, similar to the N-(thiophen-2-yl) nicotinamide (B372718) derivatives that have shown efficacy against cucumber downy mildew. nih.gov Similarly, reaction with isocyanates could yield thiophene-containing ureas with potential herbicidal activity. The combination of the trifluoromethyl group and the thiophene ring in a single molecule could lead to synergistic effects, resulting in enhanced potency or a broader spectrum of activity.

Agrochemical Class Potential Synthesis from this compound Example of Related Active Compounds
Fungicides Acylation of the amine group with biologically active carboxylic acids.N-(thiophen-2-yl) nicotinamide derivatives. nih.gov
Herbicides Reaction with isocyanates to form ureas or with sulfonyl chlorides to form sulfonamides.Diflufenican (a nicotinanilide herbicide). nih.gov
Insecticides Derivatization to form analogs of known insecticidal scaffolds.Fipronil (a phenylpyrazole insecticide with a trifluoromethyl group). chimia.ch

Strategic Building Block for Diverse Chemical Syntheses

Beyond its direct applications, this compound is a versatile building block for the synthesis of a wide range of more complex heterocyclic compounds. The amine group can be diazotized and subsequently replaced by a variety of other substituents, allowing for the introduction of diverse functionalities at the 2-position of the thiophene ring.

Furthermore, the thiophene ring itself can undergo various electrophilic substitution reactions, although the presence of the trifluoromethyl group will influence the regioselectivity of these reactions. The combination of the amine and trifluoromethyl groups on the thiophene ring opens up possibilities for intramolecular cyclization reactions to form fused heterocyclic systems. For example, reaction with a suitable bifunctional electrophile could lead to the formation of thieno[2,3-b]pyridines or other condensed heterocycles, which are important scaffolds in medicinal chemistry. The Gewald reaction is a well-known method for synthesizing 2-aminothiophenes, which can then serve as precursors for further transformations. rsc.orgresearchgate.net

The strategic placement of the trifluoromethyl and amine groups on the thiophene core provides a powerful tool for chemists to construct complex molecular architectures with a wide range of potential applications in materials science, agrochemistry, and beyond.

Emerging Research Frontiers and Future Perspectives

Innovations in Flow Chemistry and Automation for Synthesis

The synthesis of complex heterocyclic compounds like 4-(trifluoromethyl)thiophen-2-amine is increasingly benefiting from the adoption of continuous flow chemistry and automation. youtube.com These technologies offer substantial advantages in safety, efficiency, and scalability over traditional batch processing. nih.gov The introduction of the trifluoromethyl group, in particular, often involves reagents or intermediates that are hazardous on a large scale, a challenge that flow chemistry is uniquely suited to mitigate by minimizing the volume of reactive compounds at any given time. youtube.comacs.org

Researchers are exploring multi-step, telescoped syntheses in continuous flow reactors, which avoid the need for isolating and purifying intermediates, thereby maximizing efficiency and reducing waste. nih.govmdpi.com For a molecule like this compound, a hypothetical flow process could involve the initial formation of a substituted thiophene (B33073) ring, followed by in-line trifluoromethylation and amination steps. Automated platforms can rapidly screen and optimize reaction conditions such as temperature, pressure, and residence time, accelerating the development of robust synthetic routes. researchgate.net A key advantage is the ability to safely handle gaseous reagents like fluoroform, which can be used in gas/liquid-phase micro-flow systems for nucleophilic trifluoromethylation. researchgate.net

Table 1: Comparison of Batch vs. Flow Synthesis for a Key Trifluoromethylation Step

ParameterTraditional Batch SynthesisContinuous Flow Synthesis
Reaction Scale Milligram to gramGram to kilogram per day
Safety Higher risk with hazardous reagents and potential for thermal runawayEnhanced safety due to small reactor volumes and superior heat exchange youtube.com
Reaction Time Hours to daysMinutes to hours nih.gov
Process Control Limited control over mixing and temperature gradientsPrecise control over temperature, pressure, and stoichiometry
Optimization Time-consuming and material-intensiveRapid optimization through automated screening
Scalability Often requires complete re-optimizationLinear scalability by running the system for longer periods

Exploration of Novel Reactivity and Unconventional Bond Formations

The unique electronic nature of this compound makes it a compelling substrate for exploring novel reactivity patterns. The field of C-H bond activation, in particular, presents a major frontier for derivatizing the thiophene core. youtube.com Transition-metal catalyzed C-H functionalization could enable the direct introduction of new substituents at specific positions on the ring, guided by the directing effects of the amine and trifluoromethyl groups. nih.govnih.gov This approach bypasses the need for pre-functionalized starting materials, offering a more atom-economical route to a diverse library of analogues. youtube.com

Furthermore, researchers are investigating unconventional bond-forming reactions that move beyond traditional cross-couplings. These include metal-catalyzed cycloisomerization reactions of functionalized alkynes to build the thiophene ring itself in innovative ways and dearomative cycloadditions that can transform the flat thiophene ring into complex, C(sp³)-rich three-dimensional scaffolds. nih.govacs.orgacs.org The reactivity of the trifluoromethyl group itself is also a subject of study, with methods being developed for S-trifluoromethylation using radical precursors under visible light, a process that could be adapted for novel transformations. rsc.org Such explorations into divergent synthesis pathways are crucial for generating new molecular architectures with unique properties. rsc.org

Integration of Machine Learning and AI in Compound Design and Prediction

Deep learning models, such as graph convolutional neural networks (GCNNs), can be trained on large datasets of organofluorine and thiophene-containing molecules to predict properties like lipophilicity, solubility, and electronic behavior based solely on the molecular structure. acs.orgresearchgate.net This allows for the high-throughput virtual screening of thousands of potential derivatives without the need for initial synthesis. researchgate.net For instance, ML models have been successfully used to predict the high-pressure density of thiophene derivatives, a critical parameter for materials science applications under extreme conditions. researchgate.net By applying similar models, researchers can prioritize the synthesis of this compound analogues that are predicted to have optimal performance as organic semiconductors or biological probes. researchgate.net

Derivative of this compoundPredicted Property (Example)Predicted ValueConfidence Score
5-phenyl-4-(trifluoromethyl)thiophen-2-amineHOMO Level (eV)-5.4592%
N-acetyl-4-(trifluoromethyl)thiophen-2-amineLipophilicity (logP)2.895%
5-bromo-4-(trifluoromethyl)thiophen-2-amineSynthetic AccessibilityHigh88%
N-methyl-4-(trifluoromethyl)thiophen-2-amineBinding Affinity to Target X (pIC50)7.285%

Expansion into Smart Materials and Responsive Systems

The inherent properties of the thiophene ring make it a fundamental building block for conjugated polymers used in organic electronics. rsc.orgmdpi.com The strategic placement of a trifluoromethyl group on this backbone is a known method for tuning the electronic properties of these materials. rsc.org Specifically, fluorination tends to lower the Highest Occupied Molecular Orbital (HOMO) energy level, which can enhance the open-circuit voltage in organic photovoltaic devices and improve ambient stability. rsc.org

The compound this compound is a prime candidate for the development of smart materials and responsive systems. Through electropolymerization, it can be deposited as a thin film on an electrode surface. mdpi.com The resulting polymer would possess a unique combination of properties: the polythiophene backbone provides conductivity, the trifluoromethyl groups modulate the electronic levels, and the amine groups can act as specific binding or recognition sites. This concept has been demonstrated with a related polymer, poly(3-(4-trifluoromethyl)-phenyl)-thiophene), which was used as a selective layer to detect synthetic stimulants. mdpi.com Future research could focus on creating sensors where the binding of an analyte to the amine groups induces a measurable change in the polymer's conductivity or optical properties.

Cross-Disciplinary Research Synergies with Related Chemical Fields

The future development of this compound and its applications lies at the intersection of several chemical disciplines. Thiophene is considered a "privileged pharmacophore" in medicinal chemistry, appearing in numerous FDA-approved drugs, while also being a cornerstone of materials science for organic electronics. nih.govnih.gov Fluorine chemistry provides the tools to synthesize and manipulate compounds with unique electronic properties, stability, and bioavailability. researchgate.netontosight.ai

Synergistic research efforts are crucial for progress. For example:

Medicinal and Computational Chemistry: Medicinal chemists can design novel drug candidates based on the this compound scaffold, while computational chemists use AI to predict their activity and metabolic stability, creating a rapid design-predict-synthesize cycle. nih.govnih.gov

Materials Science and Organic Synthesis: Organic chemists can develop novel, efficient synthetic routes, including metal-free approaches or unconventional cyclizations, to create a variety of monomers. organic-chemistry.orgbeilstein-journals.org Materials scientists can then polymerize these monomers and characterize the resulting materials' electronic and optical properties for devices like sensors, transistors, and solar cells. mdpi.comrsc.org

Fluorine and Heterocyclic Chemistry: Experts in fluorine chemistry can devise new methods for regioselective fluorination and trifluoromethylation of the thiophene core, while heterocyclic chemists can explore the fundamental reactivity of the resulting compounds, uncovering new reaction pathways and building blocks. acs.orgresearchgate.net

This cross-disciplinary approach ensures that the fundamental understanding of the molecule's properties informs its application, and in turn, the needs of specific applications drive further fundamental research.

Q & A

Basic Research Questions

Q. What are reliable synthetic routes for 4-(Trifluoromethyl)thiophen-2-amine, and how can reaction conditions be optimized?

  • Methodological Answer : A common approach involves nucleophilic substitution or condensation reactions. For example, a high-temperature aqueous ammonia treatment (e.g., 25% NH₃ at 90°C for 5 hours) can introduce the amine group to a trifluoromethyl-substituted thiophene precursor . Optimization includes adjusting solvent polarity (e.g., ethanol/water mixtures), catalyst loading (e.g., ZnSO₄ for coordination), and reaction time to improve yield. Kinetic studies using TLC or HPLC monitoring are recommended to identify intermediate stability .

Q. How should researchers characterize the purity and structure of this compound?

  • Methodological Answer : Comprehensive characterization requires:

  • NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., δ ~6.8–7.2 ppm for thiophene protons, δ ~120–125 ppm for CF₃ in ¹³C NMR).
  • Mass Spectrometry : High-resolution MS to verify molecular ion ([M+H]⁺) and fragmentation patterns.
  • Elemental Analysis : Validate C, H, N, S, and F content within ±0.3% theoretical values.
  • Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity >98% .

Q. What solvents and purification techniques are optimal for isolating this compound?

  • Methodological Answer : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility during synthesis, while ethanol/water mixtures facilitate crystallization. Column chromatography using silica gel (hexane/EtOAc gradient) or recrystallization from hot ethanol removes byproducts. For fluorinated impurities, fluorophobic solid-phase extraction (SPE) cartridges may improve selectivity .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the electronic properties of the thiophene ring?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) reveal:

  • Electron-Withdrawing Effect : The CF₃ group lowers the HOMO energy (~1.2 eV reduction vs. unsubstituted thiophene), increasing oxidative stability.
  • Charge Distribution : Mulliken charges show increased positive charge at the 2-amino position, enhancing nucleophilicity for further functionalization .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., bacterial strain variability) or impurity profiles. Recommendations:

  • Standardized Assays : Use CLSI guidelines for antimicrobial testing; include positive controls (e.g., ciprofloxacin).
  • Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., CF₃ vs. CH₃ substitution) to isolate substituent effects .

Q. How can computational modeling guide the design of this compound-based pharmaceuticals?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina to predict binding to targets (e.g., bacterial dihydrofolate reductase).
  • ADMET Prediction : SwissADME evaluates logP (~2.5–3.0), suggesting moderate blood-brain barrier permeability.
  • Metabolic Stability : CYP450 isoform screening (e.g., CYP3A4) identifies potential metabolic liabilities .

Q. What are the challenges in scaling up the synthesis of this compound while maintaining enantiomeric purity?

  • Methodological Answer : Key issues include:

  • Catalyst Degradation : Use immobilized chiral catalysts (e.g., BINAP-metal complexes) to improve recyclability.
  • Process Analytical Technology (PAT) : In-line IR spectroscopy monitors enantiomeric excess (ee) during continuous flow synthesis.
  • Crystallization-Induced Dynamic Resolution : Seed crystals of desired enantiomer suppress racemization .

Q. How do steric and electronic effects of the CF₃ group impact regioselectivity in cross-coupling reactions?

  • Methodological Answer : The CF₃ group directs coupling to the 5-position of the thiophene via:

  • Steric Hindrance : Bulkiness reduces reactivity at the 3-position.
  • Electronic Effects : Electron withdrawal activates the 5-position for Suzuki-Miyaura couplings (Pd(OAc)₂/XPhos catalyst system).
  • Experimental Validation : Compare coupling yields using substituted boronic acids (e.g., 4-MeO-C₆H₄B(OH)₂ vs. 4-CF₃-C₆H₄B(OH)₂) .

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4-(Trifluoromethyl)thiophen-2-amine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.